molecular formula C9H8F3NO3 B1292167 2-Amino-2-(2-(trifluoromethoxy)phenyl)acetic acid CAS No. 1101781-50-3

2-Amino-2-(2-(trifluoromethoxy)phenyl)acetic acid

Cat. No.: B1292167
CAS No.: 1101781-50-3
M. Wt: 235.16 g/mol
InChI Key: OCEJACWMGCIPJQ-UHFFFAOYSA-N
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Description

2-Amino-2-(2-(trifluoromethoxy)phenyl)acetic acid is an organic compound characterized by the presence of an amino group and a trifluoromethoxy-substituted phenyl group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-(trifluoromethoxy)phenyl)acetic acid typically involves the reaction of 2-(trifluoromethoxy)benzaldehyde with glycine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-(trifluoromethoxy)phenyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can produce a wide range of substituted phenylacetic acids .

Scientific Research Applications

2-Amino-2-(2-(trifluoromethoxy)phenyl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-(trifluoromethoxy)phenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s ability to bind to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(3-(trifluoromethoxy)phenyl)acetic acid
  • 2-Amino-2-(4-(trifluoromethoxy)phenyl)acetic acid
  • 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid

Uniqueness

2-Amino-2-(2-(trifluoromethoxy)phenyl)acetic acid is unique due to the position of the trifluoromethoxy group on the phenyl ring, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in binding affinity, selectivity, and overall efficacy in various applications .

Properties

IUPAC Name

2-amino-2-[2-(trifluoromethoxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3/c10-9(11,12)16-6-4-2-1-3-5(6)7(13)8(14)15/h1-4,7H,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCEJACWMGCIPJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)O)N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640939
Record name Amino[2-(trifluoromethoxy)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1101781-50-3
Record name Amino[2-(trifluoromethoxy)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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